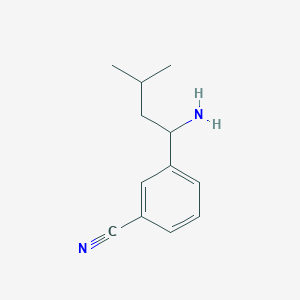

3-(1-Amino-3-methylbutyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Amino-3-methylbutyl)benzonitrile is an organic compound with the molecular formula C12H16N2. It is a derivative of benzonitrile, characterized by the presence of an amino group and a methylbutyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-3-methylbutyl)benzonitrile typically involves the reaction of 3-methylbutylamine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Amino-3-methylbutyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitrobenzonitrile or nitrosobenzonitrile.

Reduction: Formation of 3-(1-Amino-3-methylbutyl)benzylamine.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

3-(1-Amino-3-methylbutyl)benzonitrile finds applications in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(1-Amino-3-methylbutyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, altering the compound’s reactivity and interactions. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzonitrile: The parent compound, lacking the amino and methylbutyl groups.

3-Aminobenzonitrile: Similar structure but without the methylbutyl group.

4-(1-Amino-3-methylbutyl)benzonitrile: Positional isomer with the amino and methylbutyl groups attached at different positions on the benzene ring.

Uniqueness

3-(1-Amino-3-methylbutyl)benzonitrile is unique due to the specific positioning of the amino and methylbutyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Activité Biologique

3-(1-Amino-3-methylbutyl)benzonitrile is an organic compound characterized by its aromatic structure, featuring a benzonitrile moiety linked to a branched alkyl amine group. This compound, with the molecular formula C_{12}H_{16}N_2 and a molecular weight of approximately 188.27 g/mol, exhibits significant biological activity due to its unique functional groups, including a nitrile (-C≡N) and an amino (-NH₂) group.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. This compound has been shown to modulate the activity of specific enzymes and receptors, influencing biochemical pathways related to inflammation, pain, and other physiological processes. Its structural features suggest potential applications in pharmacology, particularly for developing therapeutic agents.

The compound's mechanism of action is believed to involve:

- Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in inflammatory pathways.

- Receptor Modulation : The compound could interact with receptors involved in pain perception and inflammatory responses.

- Biochemical Pathway Influence : By modulating these targets, it can influence various physiological processes.

Experimental Findings

Research has demonstrated that this compound interacts with several biological targets. Key findings from studies include:

- Binding Affinity : Interaction studies indicate that this compound exhibits significant binding affinity towards certain receptors and enzymes, which is critical for its therapeutic potential.

- Vibrational Analysis : Density Functional Theory (DFT) calculations have provided insights into the vibrational modes of the molecule, supporting experimental findings regarding its reactivity and stability.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique characteristics that may contribute to its biological activity:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Aminobenzoic acid | Lacks the branched alkyl side chain | Different chemical reactivity due to absence of side chain |

| 3-(1-Amino-2-methylbutyl)benzonitrile | Similar structure but different position of methyl group | Alters steric hindrance and electronic properties |

| 4-(Aminomethyl)benzonitrile | Contains an amino group at the para position | Varies in reactivity due to different substitution pattern |

The uniqueness of this compound arises from its specific branched side chain and nitrile functional group, which influence its solubility, stability, and reactivity compared to other similar compounds. This specificity makes it particularly interesting for further research in medicinal chemistry.

Case Studies

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Activity : In vitro studies have indicated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- Pain Modulation : Research has shown that this compound may reduce pain responses in animal models, suggesting potential applications in pain management therapies.

Toxicology and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low predicted toxicity across various parameters, including hepatotoxicity and mutagenicity. These findings are promising for future therapeutic applications .

Propriétés

IUPAC Name |

3-(1-amino-3-methylbutyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(2)6-12(14)11-5-3-4-10(7-11)8-13/h3-5,7,9,12H,6,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAQAONIJMWWKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC(=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.